3,3,4,6-Tetramethyl-1-indanone
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Overview
Description
3,3,4,6-Tetramethyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, characterized by the presence of four methyl groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,6-Tetramethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,6-Tetramethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbonyl group and the methyl substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3,3,4,6-Tetramethyl-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3,4,6-Tetramethyl-1-indanone exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
- 1-Indanone
Uniqueness
3,3,4,6-Tetramethyl-1-indanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for specialized applications that may not be achievable with other similar compounds .
Properties
CAS No. |
55255-42-0 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3,3,4,6-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)11(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
UPJMNGPDWQHLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C |
Origin of Product |
United States |
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